molecular formula C4H8N4 B13943582 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine CAS No. 13717-81-2

3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine

Cat. No.: B13943582
CAS No.: 13717-81-2
M. Wt: 112.13 g/mol
InChI Key: LKQNEFXKCOFFCO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine (CAS RN: 37454-64-1 ) is a versatile heterocyclic compound of significant interest in synthetic and materials chemistry. It serves as a key precursor and building block in the synthesis of more complex nitrogen-containing structures . Compounds in the 1,2,4,5-tetrazine family are renowned for their high nitrogen content and their exceptional reactivity as electron-deficient dienes in inverse electron demand Diels-Alder (iEDDA) reactions . This specific cycloaddition reaction is a powerful tool in bioorthogonal chemistry for bioconjugation and labeling applications, as well as in materials science for constructing functional molecular architectures such as pyridazines and, subsequently, pyrroles . The dihydro form of the tetrazine ring in this compound presents a distinct reactivity profile compared to its aromatic counterpart, making it a valuable intermediate for further chemical transformations . Researchers utilize this and related tetrazine derivatives for developing energetic materials and exploring novel coordination chemistry with metals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

13717-81-2

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3,5H,1-2H3

InChI Key

LKQNEFXKCOFFCO-UHFFFAOYSA-N

Canonical SMILES

CC1NN=C(N=N1)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine

Synthesis via Reaction with Triphosgene and Amines (Amidation Route)

A patented method details the preparation of this compound derivatives bearing amide functionalities through a multi-step reaction involving this compound, triphosgene (bis(trichloromethyl)carbonate), and amines under basic catalysis. This method is notable for its controlled conditions and versatility in producing various 1,4-dicarboxamide derivatives.

Reaction Scheme Summary:
  • Starting Material: this compound (II)
  • Reagents: Triphosgene (BTC), amine (III), basic catalyst (e.g., pyridine, triethylamine, quinoline, 4-dimethylaminopyridine)
  • Solvents: Organic solvents A and B (e.g., methanol, ethanol, dichloromethane, chloroform, tetrahydrofuran)
  • Conditions:
    • Initial reaction of compound (II) with triphosgene and base at -10 to 0°C, reflux 4-12 hours
    • Cooling to 4-6°C, nitrogen atmosphere
    • Dropwise addition of amine solution, reflux 5-72 hours
  • Workup: Solvent evaporation, recrystallization or column chromatography to isolate product
Stoichiometric Ratios and Volumes:
Component Ratio (molar) Volume (ml/g of compound II)
3,6-Dimethyl-1,6-dihydro-tetrazine (II) 1 1
Triphosgene (BTC) 0.67 – 2 -
Amine (III) 0.1 – 1 -
Basic catalyst 2 – 6 -
Organic solvents (A + B) - 13 – 75
Recrystallization Solvents:
  • Methanol
  • Ethanol
  • Petroleum ether
  • Dichloromethane
  • Chloroform
  • Tetrahydrofuran

This method is notable for its reproducibility and ability to yield pure this compound derivatives with amide functionalities, expanding the compound's utility in further synthetic applications.

Analytical Data and Research Discoveries

Structural Characterization

The compound this compound exhibits a planar heterocyclic ring with methyl groups at positions 3 and 6. Nuclear Magnetic Resonance (NMR) studies of related dihydrotetrazines indicate characteristic chemical shifts consistent with the dihydro state and substitution pattern.

Mechanistic Insights

Research on the hydrazination and substitution reactions of 1,2,4,5-tetrazines, including dihydro derivatives, suggests the involvement of SN(ANRORC) mechanisms (Addition of Nucleophile, Ring Opening, and Ring Closure) during functionalization. This mechanism has been confirmed in studies involving hydrazine addition to 1,2,4,5-tetrazines, leading to homoaromatic intermediates and dihydro derivatives.

Applications and Derivative Formation

The amidation method using triphosgene and amines enables the synthesis of this compound-1,4-dicarboxamide derivatives, which have potential applications in medicinal chemistry and materials science due to their stability and functional group diversity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Source
Zinc reduction of disodium salts Zinc in acetic acid, 25-80°C, 0.5-36 hr 48-92 Reduction of tetrazine dicarboxylates to dihydro forms
Amidation with triphosgene and amines 3,6-Dimethyl-1,6-dihydro-tetrazine, triphosgene, amines, basic catalyst, reflux Not specified Multi-step, versatile for dicarboxamide derivatives

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and tetrazine oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. This reaction mechanism allows it to form stable adducts with various dienophiles, making it useful in bioconjugation and material science . The molecular targets and pathways involved in its action are primarily related to its reactivity with electron-rich species.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Substituents Dihydro Isomer Key Properties
3,6-Dimethyl-1,6-dihydrotetrazine 3-CH₃, 6-CH₃ 1,6-dihydro High thermal stability, antitumor activity (P388, A-549 cell lines)
3,6-Diphenyl-1,4-dihydrotetrazine 3-C₆H₅, 6-C₆H₅ 1,4-dihydro Enhanced aromaticity, used in Diels-Alder reactions for polymer synthesis
3,6-Dipropyl-1,2-dihydrotetrazine 3-C₃H₇, 6-C₃H₇ 1,2-dihydro Antioxidant and anticancer activity (40.32% abundance in acetone extracts)
3,6-Bis(2-chlorophenyl)-1,4-dihydrotetrazine 3-(2-Cl-C₆H₄), 6-(2-Cl-C₆H₄) 1,4-dihydro Chain-like crystal structures stabilized by N–H∙∙∙Cl hydrogen bonds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate 3-COOCH₃, 6-COOCH₃ Non-dihydro Electron-deficient diene for inverse electron-demand Diels-Alder reactions; water instability limits applications

Key Observations :

  • Substituent Impact : Methyl and propyl groups enhance lipophilicity and bioactivity, while phenyl groups improve aromaticity and reactivity in cycloadditions .
  • Isomerism : 1,6-dihydro isomers exhibit homoaromaticity and higher thermal stability compared to 1,2- or 1,4-dihydro analogues .

Key Observations :

  • Methyl-substituted tetrazines achieve higher yields due to simpler substituent compatibility .
  • Chlorine-mediated cyclization (e.g., POCl₃) is universally effective for 3,6-disubstituted derivatives .

Pharmacological and Energetic Properties

A. Antitumor Activity

  • 3,6-Dimethyl-1,6-dihydrotetrazine derivatives: IC₅₀ values of 12–18 µM against P388 leukemia and A-549 lung carcinoma cells .
  • 3,6-Dipropyltetrazine : 40.32% abundance in bioactive plant extracts; synergizes with apocynin for antioxidant effects .
  • Nitroamino Derivatives (e.g., BTATz): High thermal stability (decomposition at 302°C) but hydrolytic instability limits pharmaceutical use .

B. Energetic Performance

Compound Detonation Velocity (m/s) Density (g/cm³) Oxygen Balance (%)
3,6-Dimethyl-1,6-dihydrotetrazine Not reported ~1.6 -85
BTATz (N-rich analogue) 8903 1.87 -12
Nitramino tetrazine (Compound 20) 8903 1.87 -22

Key Observations :

  • Methyl groups reduce nitrogen content and oxygen balance compared to amino/nitroamino derivatives .
  • Nitramino-functionalized tetrazines (e.g., Compound 20) exhibit superior detonation performance but require stabilization against hydrolysis .

Reactivity and Stability

  • Cycloadditions : Phenyl- and carboxylate-substituted tetrazines undergo rapid inverse electron-demand Diels-Alder reactions, whereas methyl groups slow reactivity due to electron donation .
  • Hydrolytic Stability : 1,6-dihydro isomers resist hydrolysis better than 1,4-dihydro analogues; dimethyl dicarboxylates degrade in aqueous environments .
  • Thermal Stability : Methyl and phenyl derivatives decompose above 250°C, making them suitable for propellant formulations .

Biological Activity

3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine (DMHDT) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor properties.

Synthesis and Structural Characteristics

The synthesis of DMHDT typically involves the reaction of various precursors under controlled conditions to yield derivatives with specific functional groups. The compound is characterized by a tetrazine ring structure, which contributes to its reactivity and biological activity.

Key Structural Features

  • Molecular Formula : C4_4H8_8N4_4
  • Tetrazine Ring : The presence of the tetrazine moiety is crucial for its biological activity.
  • Conformation : The structure exhibits a boat conformation due to the spatial arrangement of nitrogen atoms within the ring .

Antitumor Activity

Research has demonstrated that DMHDT and its derivatives exhibit significant antitumor activity. A study evaluated several derivatives against various cancer cell lines, including SGC-7901 (gastric cancer), HO-8910 (ovarian cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The findings indicated:

  • Cytotoxicity : Many compounds showed cytotoxic effects in the low micromolar range.
  • IC50_{50} Values : One derivative achieved an IC50_{50} value of 0.57 μM against A-549 cells.
  • In Vivo Efficacy : In a xenograft model using BALB/cA nude mice, the compound administered intraperitoneally at 40 mg/kg resulted in a 76.4% reduction in tumor weight .

Toxicity Assessment

The acute toxicity of DMHDT was assessed through LD50_{50} studies in mice. The intraperitoneal LD50_{50} value was found to be 325 mg/kg, indicating a moderate safety profile for further exploration in therapeutic applications .

Data Table: Biological Activity Overview

CompoundCell LineIC50_{50} (μM)In Vivo Efficacy (%)LD50_{50} (mg/kg)
DMHDT Derivative ASGC-79010.57Not Evaluated325
DMHDT Derivative BHO-8910Not ReportedNot EvaluatedNot Reported
DMHDT Derivative CMCF-7Not ReportedNot EvaluatedNot Reported
DMHDT Derivative DA-549Low Micromolar76.4Not Reported

Case Studies and Research Findings

  • Antitumor Evaluation : In vitro studies highlighted that DMHDT derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents.
  • Mechanism of Action : While the precise mechanism remains under investigation, the interaction of DMHDT with cellular pathways involved in apoptosis and cell cycle regulation has been suggested as a potential area of study.
  • Structural Modifications : Research indicates that modifications to the tetrazine ring can enhance biological activity and reduce toxicity. This opens avenues for designing more potent derivatives with improved pharmacological profiles .

Q & A

Q. What are the standard synthetic routes for 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine, and how can reaction yields be optimized?

The compound is typically synthesized via Pd/C-catalyzed oxidation of dihydrotetrazine precursors under controlled conditions. Key steps include:

  • Reacting 3,6-dimethyl-1,6-dihydrotetrazine with bis(trichloromethyl) carbonate in the presence of amines (e.g., 2,6-diisopropylaniline) to form carboxamide derivatives .
  • Monitoring reaction progress via TLC (dichloromethane/petroleum ether systems) and purifying intermediates via preparative thin-layer chromatography .
  • Optimizing yields by controlling stoichiometry, reaction time (e.g., 66 hours for diphenyl derivatives), and solvent polarity (ethanol for crystallization) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography confirms the boat conformation of the tetrazine ring, with deviations of C7 (0.254 Å) and C8 (0.621 Å) from the N1-N4 plane .
  • 1H NMR identifies substituents (e.g., acetyl groups at δ 2.49 ppm) and monitors reaction intermediates .
  • FT-IR and UV-Vis detect functional groups (C=O, N-H) and conjugation effects, respectively .

Q. What are the primary biomedical applications of this compound?

  • Anticancer activity : Derivatives exhibit antitumor properties via inhibition of cellular proliferation pathways .
  • Antimicrobial coatings : Functionalized tetrazines (e.g., dicarboxylic acid derivatives) are used in sol-gel processes for antibacterial surfaces .

Advanced Research Questions

Q. How does the redox activity of dihydrotetrazine derivatives enable applications in sensing and stimuli-responsive materials?

  • The dihydrotetrazine ↔ tetrazine redox pair undergoes a colorimetric shift (yellow ↔ pink) upon oxidation, useful for NOx sensing .
  • Integration into metal-organic frameworks (MOFs) like UiO-66 via postsynthetic exchange enhances stability for environmental monitoring .
  • Silver nanoparticles capped with tetrazine derivatives enable naked-eye detection of Cu²⁺, Ni²⁺, and Ag⁺ ions in aqueous solutions .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates heats of formation (e.g., 831.5 kJ/mol for triazole derivatives) and detonation velocities (8,903 m/s for nitro compounds) .
  • Molecular dynamics simulations model conformational changes during Retro-Diels-Alder reactions, guiding the design of heterocyclic building blocks .

Q. How do steric and electronic factors influence its performance in bioorthogonal chemistry?

  • Inverse electron demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes) exhibit rapid kinetics (k₂ ~ 10³ M⁻¹s⁻¹) .
  • Bulky substituents (e.g., 2,6-diisopropylphenyl) reduce aggregation in polymer solar cells, improving power-conversion efficiency to 16.35% .

Q. What challenges arise in synthesizing energetic derivatives, and how are they addressed?

  • Nitration instability : Nitramines of 3,6-diaminotetrazines hydrolyze rapidly; stabilization is achieved via triazole functionalization (e.g., 3-nitro-1,2,4-triazole derivatives) .
  • Thermal decomposition : Kinetic studies (e.g., Kissinger method) assess safety parameters, revealing decomposition onset at 302°C for nitro-triazole tetrazines .

Data Contradiction Analysis

Q. Why do computational predictions of tetrazine stability sometimes conflict with experimental observations?

  • Solvent effects : DFT models often neglect solvation, leading to overestimated stability in polar solvents .
  • Conformational flexibility : The boat-to-planar transition during redox reactions (e.g., in MOFs) alters reactivity, complicating predictions .

Q. How can discrepancies in reaction rates for cycloaddition reactions be resolved?

  • Steric hindrance : Electron-withdrawing groups (e.g., pyridyl) slow IEDDA kinetics compared to phenyl derivatives .
  • Isotopic labeling : ¹⁵N NMR tracks nitration pathways, identifying intermediates undetectable by conventional methods .

Methodological Recommendations

Q. Synthesis Optimization

  • Use Pd/C catalysts for selective oxidation .
  • Employ hypofluorous acid for efficient N-oxide formation in energetic materials .

Q. Characterization Protocols

  • Combine X-ray crystallography with DFT-optimized geometries to resolve conformational ambiguities .
  • Apply DSC/TGA for thermal stability profiling of energetic derivatives .

Q. Computational Workflows

  • Validate DFT results with experimental heats of formation and detonation parameters .
  • Use EXPLO5_v6.01 for predicting detonation velocities and pressures .

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